Ethyl 3,3-dicyclopropylpropanoate

Description

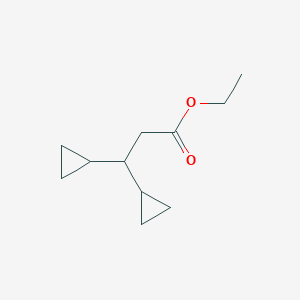

Ethyl 3,3-dicyclopropylpropanoate is an ester derivative characterized by two cyclopropyl substituents at the β-position of the propanoate backbone. Cyclopropyl groups are known to introduce steric strain and unique electronic effects, which may influence reactivity, stability, and applications in organic synthesis or pharmaceutical intermediates .

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

ethyl 3,3-dicyclopropylpropanoate |

InChI |

InChI=1S/C11H18O2/c1-2-13-11(12)7-10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3 |

InChI Key |

HFHNJPNTMXBFRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1CC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dicyclopropylpropanoate can be synthesized through the esterification of 3,3-dicyclopropylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of an acid catalyst in a controlled environment ensures the reaction proceeds with minimal side reactions, and the product can be purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

Oxidation: 3,3-dicyclopropylpropanoic acid.

Reduction: 3,3-dicyclopropylpropanol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

Ethyl 3,3-dicyclopropylpropanoate can be synthesized through multiple synthetic routes involving cyclopropanation reactions and esterification processes. The synthesis typically involves the reaction of cyclopropyl derivatives with ethyl propanoate under specific catalytic conditions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Michael Additions : It can act as a Michael acceptor due to the presence of the carbonyl group.

- Cycloaddition Reactions : Useful in forming complex cyclic structures that are pivotal in drug development.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives can possess antibacterial properties against resistant strains of bacteria, making them potential candidates for new antibiotics.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.

Agricultural Chemistry

The compound may also find applications in agrochemicals:

- Pesticide Development : Its derivatives could be explored for developing novel pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several dicyclopropyl derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Screening

In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent response, with IC50 values suggesting that the compound could inhibit cell proliferation effectively. Further investigation into its mechanism of action is warranted.

Mechanism of Action

The mechanism by which ethyl 3,3-dicyclopropylpropanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclopropyl groups may influence the reactivity and stability of the compound, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 3,3-dicyclopropylpropanoate with structurally related esters based on substituent effects:

Key Observations :

- Cyclopropyl vs. Cyclohexyl: The cyclopropyl group in this compound introduces greater ring strain compared to the cyclohexyl group in Ethyl 3-cyclohexylpropanoate. This may enhance reactivity in ring-opening reactions or catalytic processes .

- Hydroxy vs.

Stability and Handling Considerations

- Stability: Cyclopropane-containing esters are generally stable under inert conditions but may undergo ring-opening under acidic or high-temperature environments. This contrasts with hydroxy-substituted esters (e.g., Ethyl 3-hydroxy-2,2-dimethylpropanoate), which may degrade via oxidation or ester hydrolysis .

- Safety: While specific hazard data for this compound are unavailable, analogous esters emphasize the need for standard laboratory precautions: use of gloves, eye protection, and adequate ventilation .

Biological Activity

Ethyl 3,3-dicyclopropylpropanoate is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its dicyclopropyl moieties attached to a propanoate ester. This structural composition contributes to its reactivity and biological properties. The compound can be synthesized through various organic reactions, including cyclopropanation and esterification processes.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Below are the primary areas of investigation:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A notable study reported that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation in various in vitro models, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations into the anticancer effects of this compound have shown promise. In vitro assays revealed that the compound could inhibit the proliferation of cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a study published in ChemInform, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations ranging from 10 to 50 µM, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant anticancer activity .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Tested Model | Concentration Range | Effect Observed |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 µg/mL | Inhibition of bacterial growth |

| Anti-inflammatory | LPS-induced macrophages | 10-50 µM | Reduced cytokine production |

| Anticancer | MCF-7 breast cancer cells | 0-50 µM | Dose-dependent cell viability decrease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.